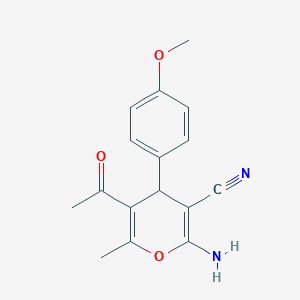

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile

Descripción

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile reveals fundamental insights into its three-dimensional molecular architecture and packing arrangements. X-ray diffraction studies of related 4H-pyran derivatives demonstrate that these compounds typically crystallize in monoclinic crystal systems, providing essential information about their spatial arrangements and conformational preferences. The crystal structures of polyfunctionalized 4H-pyran derivatives are commonly solved using direct methods with single crystal X-ray diffraction data collected at room temperature, followed by refinement using full-matrix least-squares procedures.

The molecular geometry of pyran derivatives closely related to the target compound shows characteristic features including a heterocyclic ring that adopts a flattened boat conformation, as confirmed by puckering parameters and asymmetry parameters. In analogous compounds, the heterocyclic ring demonstrates Q values of approximately 0.101 Å with specific angular parameters θ around 105.6° and φ values near 349.9°, indicating the degree of ring puckering from planarity. The dihedral angles between the pseudo-axial phenyl substituent and the flat portion of the pyran ring typically range from 86 to 93 degrees, confirming the axial orientation of the aromatic substituents.

Crystal packing analysis reveals that these compounds are stabilized through strong intermolecular hydrogen bonding networks, particularly nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen interactions. The crystallographic data for related compounds shows unit cell parameters with typical values including a-axis lengths around 9.7 Å, b-axis dimensions near 11.1 Å, and c-axis measurements approximately 15.8 Å, with β angles close to 96.8°. The space group assignments for these structures often fall within the P 1 21/n 1 category, with residual factors for significantly intense reflections typically ranging from 0.04 to 0.08.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile provides comprehensive information about its functional groups and structural features through multiple analytical techniques. Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints for this compound and related derivatives. The infrared spectrum typically displays distinctive peaks at 3334 and 3185 cm⁻¹ corresponding to amino group stretching vibrations, while the carbonitrile functionality exhibits a sharp absorption band at 2193 cm⁻¹. The acetyl carbonyl group demonstrates a characteristic stretching frequency at 1676 cm⁻¹, providing clear evidence of the ketone functionality.

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum in dimethyl sulfoxide-d₆ solvent reveals several characteristic signals that confirm the molecular structure. The acetyl methyl group appears as a singlet at approximately 2.05 ppm integrating for three protons, while the pyran methyl substituent generates another singlet around 2.22 ppm. The methoxy group of the phenyl ring produces a characteristic singlet at 3.71 ppm integrating for three protons, and the methine proton appears as a singlet near 4.43 ppm. The aromatic protons of the methoxyphenyl group exhibit complex multipicity patterns between 6.69 and 7.27 ppm, while the amino group protons appear as a broad singlet at 6.87 ppm.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information showing the methyl carbons at 18.4 and 29.8 ppm, the methoxy carbon at 55.0 ppm, and the methine carbon at 57.6 ppm. The aromatic carbons exhibit chemical shifts ranging from 111.7 to 159.4 ppm, with the carbonitrile carbon appearing characteristically downfield, and the carbonyl carbon of the acetyl group resonating at 198.4 ppm. These spectroscopic parameters align closely with the predicted molecular structure and confirm the successful synthesis and characterization of the target compound.

Mass spectrometry analysis through collision cross section measurements provides additional structural validation. The predicted collision cross section values for various molecular ion adducts demonstrate specific patterns with [M+H]⁺ ions at m/z 285.12338 showing a collision cross section of 168.3 Ų, while [M+Na]⁺ adducts at m/z 307.10532 exhibit values of 178.7 Ų. These measurements provide insights into the gas-phase conformational behavior and molecular size characteristics of the compound under investigation.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 285.12338 | 168.3 |

| [M+Na]⁺ | 307.10532 | 178.7 |

| [M-H]⁻ | 283.10882 | 174.4 |

| [M+NH₄]⁺ | 302.14992 | 181.1 |

| [M+K]⁺ | 323.07926 | 175.5 |

Computational Chemistry: Density Functional Theory Calculations and Molecular Orbital Analysis

Computational chemistry investigations using density functional theory provide valuable insights into the electronic structure, molecular geometry optimization, and energy relationships of 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile. These theoretical studies complement experimental observations and enhance understanding of the compound's fundamental properties. Density functional theory calculations employing functionals such as M062X with basis sets like 6-31+G(d,p) have been successfully applied to similar pyran derivatives, providing accurate predictions of geometric parameters and electronic properties.

The computational analysis reveals important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and optical properties. For related pyran compounds, the highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap typically ranges around 3.02 electron volts, indicating moderate electronic excitation energies. These calculations also predict important optical parameters including indirect optical energy bandgaps around 3.93 electron volts and direct bandgaps near 3.29 electron volts.

Time-dependent density functional theory calculations provide insights into the excited state properties and optical absorption characteristics of the molecule. These studies reveal wavelengths of maximum absorption typically occurring around 353 nanometers for structurally related compounds, suggesting potential applications in photophysical processes. The computational investigations also examine conformational preferences, particularly regarding the orientation of the acetyl carbonyl group relative to the pyran ring system. These studies demonstrate that the carbonyl group can adopt different conformations, with some structures showing syn arrangements while others exhibit anti configurations relative to the heterocyclic ring double bonds.

Molecular orbital analysis provides detailed information about electron density distributions and chemical bonding patterns throughout the molecule. The calculations reveal the contribution of different atomic orbitals to the frontier molecular orbitals, helping to predict sites of chemical reactivity and intermolecular interactions. The computational studies also investigate the influence of solvent effects on molecular geometry and electronic properties, providing a more complete picture of the compound's behavior under various environmental conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis represents a powerful computational tool for visualizing and quantifying intermolecular interactions in crystalline materials, providing detailed insights into the packing arrangements and contact patterns of 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile. This analytical approach generates three-dimensional surfaces that map the electron density around molecules, enabling identification of regions involved in close intermolecular contacts and hydrogen bonding networks. The Hirshfeld surface analysis of related pyran derivatives reveals characteristic interaction patterns that govern crystal packing and stability.

The fingerprint plots derived from Hirshfeld surface analysis provide quantitative measures of different types of intermolecular contacts, including hydrogen-hydrogen, carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen interactions. These plots typically show that hydrogen-hydrogen contacts constitute the largest proportion of intermolecular interactions, often accounting for approximately 40-50% of the total surface area. Nitrogen-hydrogen to nitrogen hydrogen bonding patterns appear as distinctive features in the fingerprint plots, corresponding to the strong intermolecular interactions involving the amino groups of adjacent molecules.

The analysis reveals that intermolecular nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen hydrogen bonds play crucial roles in stabilizing the crystal structure. These interactions link molecules into specific geometric arrangements, often forming inversion dimers that further connect into extended chain structures propagating along crystallographic axes. The hydrogen bonding networks typically involve donor-acceptor distances ranging from 2.8 to 3.2 Angstroms, indicating moderately strong intermolecular interactions.

The Hirshfeld surface analysis also identifies regions of close contact that do not involve traditional hydrogen bonding, such as van der Waals interactions between aromatic rings and alkyl groups. These weaker interactions contribute to the overall crystal packing efficiency and thermodynamic stability of the solid-state structure. The surface analysis reveals that the methoxyphenyl substituent participates in π-π stacking interactions with neighboring aromatic systems, while the acetyl and carbonitrile groups engage in dipole-dipole interactions that influence the overall molecular orientation within the crystal lattice.

Propiedades

IUPAC Name |

5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-9(19)14-10(2)21-16(18)13(8-17)15(14)11-4-6-12(20-3)7-5-11/h4-7,15H,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWHNVROOPHRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377797 | |

| Record name | 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105263-07-8 | |

| Record name | 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Piperidine-Catalyzed Reflux Method in Methanol

- Procedure: Equimolar amounts of 4-hydroxy-6-methyl-2-pyridone derivatives and α,β-unsaturated nitriles (aryl-substituted malononitriles) are dissolved in methanol.

- Catalyst: A few drops of piperidine are added as a base catalyst.

- Conditions: The reaction mixture is refluxed under stirring for 1 hour.

- Workup: After cooling to room temperature, crystalline products are filtered, washed with cold methanol, and air-dried.

- Yield: Yields range from 60% to 79% depending on the substrate.

- Example: This method has been successfully applied to synthesize related pyran derivatives with aryl substituents, producing stable 4H-pyran compounds with good purity confirmed by TLC and recrystallization when necessary.

Snail Shell as a Natural Heterogeneous Catalyst at Room Temperature

- Catalyst: Powdered snail shell (mainly calcium carbonate), used as a green, reusable catalyst.

- Procedure: Aromatic aldehyde (4-methoxybenzaldehyde), malononitrile, and acetylacetone (or ethyl acetoacetate) are mixed in methanol.

- Conditions: The reaction is carried out at room temperature (~25°C) with 0.15 g of snail shell catalyst.

- Reaction Time: Approximately 60 minutes.

- Advantages: Mild conditions, eco-friendly catalyst, short reaction time, and excellent yields.

- Yields: High yields (typically above 60%) are reported for various substituted 4H-pyrans including 5-acetyl derivatives with methoxyphenyl groups.

- Workup: After reaction completion monitored by TLC, the catalyst is filtered off, and the product is recrystallized from ethanol to obtain pure crystals.

- Significance: This method offers a sustainable and efficient alternative to traditional base-catalyzed methods, avoiding harsh conditions and synthetic catalysts.

Specific Preparation of 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile

- Reactants:

- 4-Methoxybenzaldehyde (provides the 4-(4-methoxyphenyl) substituent)

- Malononitrile (provides the cyano group)

- Acetylacetone (provides the 5-acetyl and 6-methyl substituents)

- Catalyst: Triethylamine or piperidine in ethanol or methanol solvent systems.

- Reaction Conditions: Reflux for 3 hours or room temperature for 1 hour with snail shell catalyst.

- Isolation: The product precipitates out during the reaction or after cooling, then filtered, washed, and recrystallized.

- Yield and Physical Data:

- Yield: ~60%

- Melting Point: 97-100 °C (ethanol recrystallization)

- Physical Appearance: Pale yellow crystals

- Spectral Data: IR bands characteristic for NH2 (3378-3329 cm⁻¹), CN (2220 cm⁻¹), C=O (1701 cm⁻¹), and aromatic C-H (3053 cm⁻¹). Proton NMR shows signals for methyl, methoxy, and amino protons consistent with the structure.

Comparative Data Table of Preparation Conditions and Yields

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Piperidine-catalyzed reflux | Piperidine (drops) | Methanol | Reflux (~65°C) | 1 hour | 60-79 | Requires reflux, classical base catalyst |

| Snail shell catalysis | Snail shell (0.15g) | Methanol | Room temp (~25°C) | 60 min | >60 | Green catalyst, mild and reusable |

| Triethylamine catalysis | Triethylamine (1 mL) | Ethanol | Reflux (78°C) | 3 hours | ~60 | Traditional base catalyst, longer time |

Análisis De Reacciones Químicas

Types of Reactions

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile exhibit significant anticancer properties. Studies have shown that derivatives of the pyran structure can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a study published in the European Journal of Medicinal Chemistry highlighted the synthesis of pyran derivatives that showed promising activity against breast cancer cells, suggesting potential for further development into anticancer agents .

1.2 G Protein-Coupled Receptor Modulation

The compound has been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system (CNS) disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands, offering a novel approach to treating conditions such as anxiety and depression .

1.3 Neuroprotective Effects

In neurobiology, compounds with similar structures have been studied for their neuroprotective effects. Research indicates that these compounds may protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

2.1 Synthesis of Functional Materials

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile can serve as a building block in the synthesis of functional materials. Its unique chemical structure allows it to be incorporated into polymers or other materials that require specific electronic or optical properties. For instance, its derivatives have been utilized in creating organic light-emitting diodes (OLEDs) due to their favorable photophysical properties .

2.2 Dyes and Pigments

The compound's vibrant color properties make it suitable for applications in dye chemistry. Pyran derivatives have been used to develop dyes for textiles and other materials, leveraging their stability and colorfastness under various conditions .

Synthetic Intermediate

3.1 Chemical Synthesis

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile is valuable as an intermediate in organic synthesis. It can undergo various chemical transformations to yield more complex molecules with desired functionalities, making it a versatile reagent in synthetic organic chemistry .

Case Studies

| Study Title | Findings | Reference |

|---|---|---|

| Anticancer Activity of Pyran Derivatives | Demonstrated significant inhibition of breast cancer cell proliferation | European Journal of Medicinal Chemistry |

| Allosteric Modulation of GPCRs | Potential therapeutic strategies for CNS disorders | Neurobiology of Disease |

| Synthesis of Functional Materials | Utilized in OLEDs with favorable properties | Journal of Materials Chemistry |

Mecanismo De Acción

The mechanism of action of 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of 4H-Pyran Derivatives

Key Observations :

- Substituent Position: The para-methoxy group in the target compound induces distinct electronic effects compared to meta-methoxy (4h) or nitro-substituted analogs.

- Functional Groups : Replacement of the acetyl group with ethoxycarbonyl (as in the last entry) alters solubility and reactivity. Ethoxycarbonyl derivatives are more lipophilic, affecting their biological uptake .

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data

Key Observations :

- Melting Points : Meta-substituted derivatives (e.g., 4h) exhibit higher melting points than ortho-substituted analogs (e.g., 4i), likely due to improved crystal packing from symmetric resonance effects .

- IR Spectroscopy: The cyano group (~2193 cm⁻¹) and carbonyl (~1676 cm⁻¹) stretches are consistent across analogs, but electron-withdrawing substituents (e.g., NO₂) may shift these peaks due to altered conjugation .

Crystallographic and Conformational Analysis

- Target Compound: Limited crystallographic data are available, but related 4-methoxyphenyl derivatives adopt a boat conformation in the pyran ring, with the methoxy group nearly perpendicular to the pyran plane (dihedral angle ~87°) .

- Nitro-Substituted Analogs : The nitro group at C4 in 3-nitrophenyl derivatives induces a (–)-syn-periplanar conformation (torsion angle ~-7°), enhancing intramolecular charge transfer (ICT) and stabilizing crystal packing via N–H···O hydrogen bonds .

- Hydrogen Bonding : In 4-(4-fluorophenyl) analogs, intermolecular N–H···N and C–H···N interactions form 1D chains, whereas 4-methoxyphenyl derivatives exhibit R₂²(12) motifs via N–H···O bonds .

Actividad Biológica

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile (CAS Number: 105263-07-8) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular structure of 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile can be summarized as follows:

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

- Melting Point : 159-163 °C

- SMILES Notation :

COc1ccc(cc1)C2C(C#N)=C(N)OC(C)=C2C(C)=O

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile exhibit promising anticancer properties. For instance, research on related heterocyclic compounds has shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related compounds on MDA-MB-231 (triple-negative breast cancer) and MRC-5 (non-cancer lung cell line) revealed:

| Compound Type | IC50 (MDA-MB-231) | IC50 (MRC-5) |

|---|---|---|

| Ferrocenyl Chalcones | 6.59 - 12.51 µM | >100 µM |

| Pyrazole Chalcones | ~13 µM | >100 µM |

These results indicate that certain structural modifications can enhance anticancer activity while maintaining selectivity towards non-cancerous cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar pyran derivatives have shown effectiveness against various bacterial strains, indicating a possible mechanism of action that disrupts bacterial cell walls or inhibits critical metabolic pathways.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have demonstrated significant scavenging activity.

Antioxidant Activity Results

| Assay Type | EC50 Value |

|---|---|

| DPPH Scavenging | 31 µM |

| ABTS Scavenging | 25 µM |

These results highlight the compound's potential to mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Q & A

Q. Table 1: Representative Synthetic Data

| Method | Yield (%) | Reaction Time | Key Conditions | Reference |

|---|---|---|---|---|

| Solvent-free MCR | 80 | 12–24 h | Et3N catalyst, RT | |

| Microwave-assisted | 85 | 30 min | 100°C, solvent-free |

How does the pyran ring conformation influence the compound’s reactivity?

Advanced Research Question

X-ray crystallography reveals the pyran ring adopts a boat conformation (puckering parameters: ), with the 4-methoxyphenyl group in a pseudo-axial orientation. This conformation sterically shields the acetyl group, reducing nucleophilic attack at C5 . Dihedral angles between substituents (e.g., 87.11° for methoxyphenyl-pyran) modulate electronic effects via conjugation with the cyano group .

Q. Key Structural Insights :

- Conformational Rigidity : Boat conformation stabilizes intermolecular hydrogen bonds (N–H⋯O/N).

- Steric Effects : Methyl and methoxyphenyl groups hinder π-stacking, favoring monomeric crystal packing .

What intermolecular interactions stabilize the crystal structure?

Advanced Research Question

Intermolecular N–H⋯N and C–H⋯O hydrogen bonds form infinite 1D chains along the [100] axis (). Intramolecular N–H⋯O interactions further stabilize the conformation.

Q. Table 2: Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Operation | Reference |

|---|---|---|---|---|

| N2–H2⋯N3 (inter) | 2.89 | 156 | ||

| C6–H6A⋯N3 (inter) | 3.12 | 145 | ||

| N2–H2⋯O1 (intra) | 2.65 | 118 | – |

What methodologies evaluate the compound’s antimicrobial activity?

Basic Research Question

Antimicrobial assays use:

Q. Key Findings :

- Substitution at C4 (e.g., methoxyphenyl) enhances activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

- Electron-withdrawing groups (e.g., CN) improve membrane permeability .

How do substituents at C4 impact antitumor activity?

Advanced Research Question

The 4-methoxyphenyl group induces apoptosis via mitochondrial pathway activation (IC = 12 µM in MCF-7 cells). Comparative studies show:

Q. Table 3: Antitumor Activity vs. Substituents

| C4 Substituent | IC (µM) | Target Pathway | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | 12 | Mitochondrial apoptosis | |

| 3-Nitrophenyl | 8 | Topoisomerase II |

Are there contradictions in reported spectroscopic data for this compound?

Data Contradiction Analysis

Discrepancies exist in NMR shifts for the acetyl group:

- Reported : δ 2.30 ppm (DMSO-d6, ) vs. δ 2.26 ppm (CDCl3, ).

Resolution : Solvent polarity and hydrogen bonding with DMSO deshield the acetyl protons, shifting signals downfield. Researchers should standardize solvents for comparative studies .

What computational methods predict the compound’s reactivity?

Advanced Research Question

DFT calculations (B3LYP/6-311+G**) identify electrophilic regions:

- C3 (Cyano Group) : Susceptible to nucleophilic attack (LUMO = -1.8 eV).

- C5 (Acetyl Group) : Stabilized by conjugation with the pyran ring (HOMO = -6.2 eV) .

Recommendation : Pair computational modeling with experimental kinetics (e.g., Hammett plots) to validate reactivity trends.

How is regioselectivity achieved in pyran functionalization?

Advanced Research Question

Regioselectivity at C4 is controlled by:

- Steric Effects : Bulkier aldehydes favor substitution at the less hindered C4 position.

- Electronic Effects : Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) undergo faster cyclocondensation .

Experimental Tip : Use Lewis acids (e.g., ZnCl) to enhance electrophilicity at C4 during synthesis .

What analytical techniques confirm the compound’s purity?

Basic Research Question

- HPLC : Retention time (t = 8.2 min, C18 column, MeOH:HO 70:30).

- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .

- Mass Spectrometry : ESI-MS m/z 327.1 [M+H] .

How does nitro group substitution alter bioactivity?

Advanced Research Question

Nitro groups at C5 (e.g., ) increase redox activity, generating ROS in cancer cells. However, they reduce solubility, requiring formulation with PEG-400 for in vivo studies .

Trade-off : Balance electron-withdrawing effects (bioactivity) with solubility for pharmacokinetic optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.